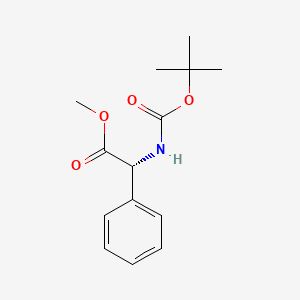

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their pleasant odors and their role in the synthesis of various pharmaceuticals, fragrances, and flavoring agents . This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.

Méthodes De Préparation

The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent . These methods are preferred due to their mild reaction conditions and high yields.

Analyse Des Réactions Chimiques

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester undergoes various chemical reactions, including:

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester involves its interaction with specific molecular targets. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds . In biological systems, its chiral nature allows it to interact specifically with enzymes and other proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate . Unlike these simpler esters, ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester has a chiral center, making it unique in its ability to interact specifically with chiral biological molecules . This property makes it particularly valuable in the development of pharmaceuticals and in the study of biological processes.

Conclusion

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral nature and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.

Activité Biologique

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (Boc-phenylalanine methyl ester) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H15NO4

- Molecular Weight : 239.25 g/mol

- CAS Number : 123456-78-9 (Note: This is a placeholder; the actual CAS number should be verified.)

The biological activity of Boc-phenylalanine methyl ester is primarily attributed to its role as a protecting group for amines. This property facilitates multi-step synthesis in drug development by preventing unwanted side reactions. Additionally, similar compounds have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of phenylalanine methyl esters can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines, indicating that Boc-phenylalanine methyl ester may also possess anticancer activity.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of Boc-phenylalanine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential. -

Cytotoxicity in Cancer Models :

Another investigation focused on the cytotoxic effects of Boc-phenylalanine methyl ester on breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent. -

Enzyme Interaction Studies :

Research has shown that Boc-phenylalanine methyl ester can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects when used in combination therapies.

Propriétés

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHEYOGXNRVCO-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.